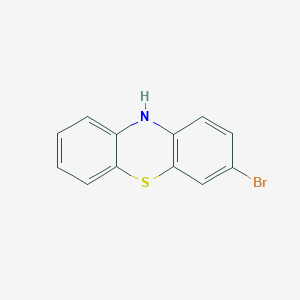

4-Bromo-5-nitropyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

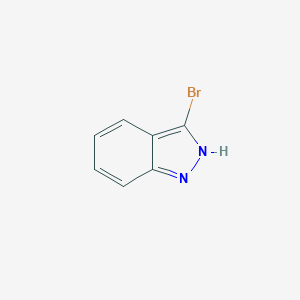

4-Bromo-5-nitropyridin-2-amine, also known as 4-BNPA, is an organic compound used in a variety of scientific applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used as a reagent in many organic synthesis reactions. Its unique properties make it a valuable tool in the laboratory, as it can be used to synthesize a wide range of compounds.

Wissenschaftliche Forschungsanwendungen

- Application : This compound is used as a reagent in organic synthesis .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, this compound can be used to introduce a bromo and nitro group into an organic molecule .

- Application : This compound is used for labeling of model reducing-end oligosaccharides via reductive amination .

- Methods of Application : The compound is reacted with the oligosaccharide under reducing conditions .

- Results or Outcomes : The result is a labeled oligosaccharide, which can be useful in various analytical techniques .

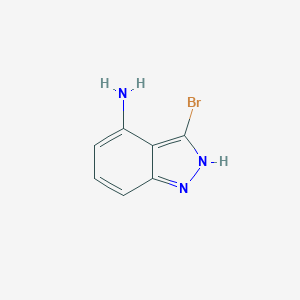

5-Bromo-2-nitropyridin-3-amine

2-Amino-5-bromopyridine

- Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, this compound can be used to introduce a bromo and nitro group into an organic molecule .

- Application : This compound is used for labeling of model reducing-end oligosaccharides via reductive amination .

- Methods of Application : The compound is reacted with the oligosaccharide under reducing conditions .

- Results or Outcomes : The result is a labeled oligosaccharide, which can be useful in various analytical techniques .

- Application : A structure-activity relationship study for a 2-chloroanilide derivative of pyrazolo [1,5-a]pyridine revealed that increased EphB3 kinase inhibitory activity could be accomplished by retaining the 2-chloroanilide and introducing a phenyl or small electron donating substituents to the 5-position of the pyrazolo [1,5-a]pyridine .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, this compound can be used to introduce a bromo and nitro group into an organic molecule .

5-Bromo-2-nitropyridin-3-amine

2-Amino-5-bromo-3-nitropyridine

5-Bromo-2-nitropyridine

- Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, this compound can be used to introduce a bromo and nitro group into an organic molecule .

- Application : This compound is used for labeling of model reducing-end oligosaccharides via reductive amination .

- Methods of Application : The compound is reacted with the oligosaccharide under reducing conditions .

- Results or Outcomes : The result is a labeled oligosaccharide, which can be useful in various analytical techniques .

- Application : A structure-activity relationship study for a 2-chloroanilide derivative of pyrazolo [1,5-a]pyridine revealed that increased EphB3 kinase inhibitory activity could be accomplished by retaining the 2-chloroanilide and introducing a phenyl or small electron donating substituents to the 5-position of the pyrazolo [1,5-a]pyridine .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, this compound can be used to introduce a bromo and nitro group into an organic molecule .

5-Bromo-2-nitropyridin-3-amine

2-Amino-5-bromo-3-nitropyridine

5-Bromo-2-nitropyridine

Eigenschaften

IUPAC Name |

4-bromo-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJCTZTDMZTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516048 |

Source

|

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitropyridin-2-amine | |

CAS RN |

84487-11-6 |

Source

|

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)